H-Phe-Lys(Z)-OH
Description
Significance of Protected Amino Acids and Dipeptides in Modern Peptide Synthesis Methodologies
Peptide synthesis, whether in solution or on solid support, necessitates the careful protection of reactive functional groups within amino acids. These protecting groups prevent unwanted side reactions, such as self-coupling or polymerization, ensuring that peptide bonds form exclusively between the desired amino and carboxyl termini wikipedia.orgnih.govbachem.comresearchgate.net. Without appropriate protection, the synthesis would yield a complex mixture of products, rendering the process inefficient and the desired peptide unobtainable.
Role of H-Phe-Lys(Z)-OH as a Foundational Precursor in Complex Peptide Architectures
This compound is a dipeptide composed of phenylalanine (Phe) and lysine (B10760008) (Lys). Phenylalanine is an aromatic amino acid, while lysine is a basic amino acid with a primary amino group on its side chain (ε-amino group). In this compound, the ε-amino group of lysine is protected by a benzyloxycarbonyl (Z or Cbz) group peptide.comsigmaaldrich.com. This specific protection strategy is critical for several reasons:
Controlled Reactivity: The Z group shields the ε-amino group of lysine, preventing it from participating in peptide bond formation during the synthesis of the N-terminal phenylalanine or subsequent amino acid additions. This ensures that the peptide chain grows in the intended direction nih.govpeptide.com.
Orthogonality: The benzyloxycarbonyl group is typically removed under hydrogenolysis conditions (catalytic hydrogenation), which is orthogonal to the removal conditions for many common N-terminal protecting groups, such as Fmoc (fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) wikipedia.orgpeptide.com. This orthogonality is vital for selective deprotection and further manipulation of the peptide chain.
Versatile Building Block: The combination of the aromatic phenylalanine residue and the protected basic lysine residue makes this compound a valuable precursor for incorporating these specific amino acid characteristics into larger peptide structures. It can be used to introduce both hydrophobic and basic properties, as well as potential sites for further modification after deprotection of the lysine side chain. Such dipeptides are foundational for building complex peptide architectures used in drug discovery, biomaterials, and biochemical research Current time information in Merrimack County, US.nih.govdergipark.org.trlogos-verlag.de.
Overview of Current Research Trajectories Involving the Chemical Compound
While specific research directly detailing this compound as a standalone subject may be limited, its utility is embedded within broader advancements in peptide chemistry. Current research trajectories often involve the synthesis of peptides with specific functionalities, where protected dipeptides like this compound play a role as intermediates.
Drug Discovery and Development: Protected amino acids and dipeptides are routinely employed in the synthesis of peptide-based therapeutics. The ability to precisely incorporate residues like phenylalanine and lysine, with controlled side-chain protection, is essential for creating peptides with desired pharmacological properties, such as enzyme inhibitors, receptor agonists, or antagonists bachem.comCurrent time information in Merrimack County, US.openaccessjournals.com. Research into novel peptide sequences for treating diseases often relies on the availability of such well-defined building blocks.
Biomaterials and Self-Assembly: Dipeptides, including those with protected residues, are increasingly explored for their self-assembly properties into nanostructures like hydrogels dergipark.org.tracs.org. These materials have potential applications in drug delivery, tissue engineering, and regenerative medicine. The specific arrangement of amino acids, influenced by protecting groups during synthesis, can dictate the morphology and properties of the resulting self-assembled structures.
Methodological Advancements: Research continues to refine peptide synthesis methodologies, including the development of new protecting groups and coupling reagents, as well as optimizing solid-phase and solution-phase techniques researchgate.netopenaccessjournals.comgoogle.compeptide.com. The synthesis and application of protected dipeptides are integral to these advancements, enabling the creation of increasingly complex and modified peptides. For instance, studies on regioselective lysine modification or the synthesis of peptides containing unusual amino acids might utilize protected dipeptides as starting points nih.govmdpi.com.
Data Table: Properties of this compound
While specific research findings directly on this compound are often integrated into broader synthetic schemes, its fundamental properties are well-established and crucial for its application.
| Property | Value | Source |
| Chemical Name | Nε-Benzyloxycarbonyl-L-lysine | sigmaaldrich.com |
| CAS Number | 1155-64-2 | sigmaaldrich.com |
| Molecular Formula | C₁₄H₂₀N₂O₄ | sigmaaldrich.com |
| Molecular Weight | 280.32 g/mol | sigmaaldrich.com |
| Purity | ≥99.0% (NT) | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| Melting Point | 259 °C (dec.) | sigmaaldrich.com |
| Optical Activity | [α]²⁰/D +15.5±1°, c = 1% in 1 M HCl | sigmaaldrich.com |
| Primary Application | Peptide synthesis | sigmaaldrich.com |
| Protecting Group | Benzyloxycarbonyl (Z) on the ε-amino group of Lysine | peptide.comsigmaaldrich.com |
| Common Synthesis Use | Reagent in the synthesis of peptides, building block for complex peptides | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H29N3O5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H29N3O5/c24-19(15-17-9-3-1-4-10-17)21(27)26-20(22(28)29)13-7-8-14-25-23(30)31-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,24H2,(H,25,30)(H,26,27)(H,28,29)/t19-,20-/m0/s1 |
InChI Key |
IUXHAFYVYDIHFF-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Considerations
Solution-Phase Peptide Synthesis (SPPS) Applications
Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), was the pioneering method for creating peptide bonds and remains relevant for the large-scale production of certain peptides. nih.gov H-Phe-Lys(Z)-OH is particularly well-suited for these techniques due to its defined structure and solubility in common organic solvents.
Optimization of Coupling Reagent Systems for Solution-Phase Processes
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group. The choice of coupling reagent is critical to maximize yield, minimize side reactions, and prevent racemization. americanpeptidesociety.orgekb.eg
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for their efficiency and cost-effectiveness. americanpeptidesociety.orgpeptide.com When using this compound as the N-terminal component, the C-terminal amino acid (or peptide) would be activated by the carbodiimide. Conversely, if this compound is the C-terminal component, its carboxylic acid is activated.
To suppress racemization and improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. americanpeptidesociety.orgpeptide.com The combination of DIC and HOBt is a robust system for minimizing epimerization. bachem.com More advanced phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer excellent solubility and high coupling efficiency. bachem.comsigmaaldrich.com Uronium/aminium reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) also provide rapid and effective coupling. peptide.comsigmaaldrich.com
Interactive Table: Common Coupling Reagent Systems for Solution-Phase Synthesis
| Reagent Class | Example(s) | Key Features |
| Carbodiimides | DCC, DIC | Cost-effective and efficient. americanpeptidesociety.org |
| Additives | HOBt, HOAt | Reduce racemization and improve efficiency. americanpeptidesociety.org |
| Phosphonium (B103445) Salts | BOP, PyBOP® | High solubility and efficiency. bachem.comsigmaaldrich.com |
| Uronium/Aminium Salts | HBTU, HATU | Fast reaction times, highly efficient. sigmaaldrich.comacs.org |
Segment Condensation Techniques Utilizing this compound as a Building Block
Segment condensation is a strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form a larger peptide. This approach can be more efficient than stepwise synthesis for long peptides. This compound can serve as a valuable dipeptide segment in such strategies. For instance, it can be coupled with another protected amino acid or peptide fragment to elongate the peptide chain. The Z-group on the lysine (B10760008) side chain is stable to the conditions used for peptide coupling but can be removed later via hydrogenolysis.
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support (resin). rsc.orgnih.gov This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. rsc.orgbiosynth.com this compound can be incorporated into SPPS protocols, typically by coupling it to a resin-bound amino acid or peptide.
Selection and Functionalization of Solid Supports (Resins) for Peptide Elongation
The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and the cleavage conditions required. biotage.comnih.gov Resins are typically based on polystyrene or polyethylene (B3416737) glycol (PEG) polymers. rsc.orgnih.gov
For synthesizing a peptide with a C-terminal acid, Wang resin is a common choice. biotage.com If this compound were the first dipeptide to be attached, it would be coupled to the hydroxyl group of the Wang resin. For peptides with a C-terminal amide, Rink Amide or Sieber resins are frequently used. biotage.com The first amino acid is attached to the linker on these resins, and then the peptide chain is elongated. biosynth.com Chlorotrityl resins are also valuable as they allow for the cleavage of the peptide from the resin under very mild acidic conditions, which can leave side-chain protecting groups intact if desired. biotage.com
The process begins by attaching the C-terminal amino acid to the resin. Subsequent amino acids, with their α-amino groups temporarily protected, are then sequentially coupled to the growing peptide chain. peptide.com
N-Terminal Protecting Group Schemes (e.g., Fmoc, Boc) and Orthogonal Deprotection Strategies
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. biosynth.comamericanpeptidesociety.org The two most common strategies for protecting the α-amino group of the incoming amino acid are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) schemes. americanpeptidesociety.org
The Fmoc strategy is the most widely used approach today. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org Side-chain protecting groups are generally acid-labile (e.g., tert-butyl), allowing for an orthogonal deprotection scheme where the N-terminal and side-chain protecting groups can be removed under different conditions. peptide.com
The Boc strategy employs an acid-labile Boc group for N-terminal protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for removal. peptide.com
In the context of this compound, the Z (benzyloxycarbonyl) group protecting the lysine side chain is orthogonal to the Fmoc group, as it is stable to the basic conditions used for Fmoc removal. It is typically removed by catalytic hydrogenation. The Z group is compatible with the Boc strategy as well, although both are ultimately acid-labile, requiring careful selection of deprotection conditions to achieve selectivity.
Interactive Table: Comparison of Fmoc and Boc Protecting Group Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Base (e.g., Piperidine) americanpeptidesociety.org | Acid (e.g., TFA) peptide.com |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) nih.govnih.gov | Strong acid-labile (e.g., Benzyl) peptide.com |
| Orthogonality | High peptide.com | Quasi-orthogonal biosynth.com |
| Common Use | Modern automated synthesis americanpeptidesociety.org | Specific research applications americanpeptidesociety.org |
Carboxyl Activation and Coupling Reagent Systems (e.g., Carbodiimides, Uronium Salts, HOBt, HBTU)
Similar to solution-phase synthesis, the activation of the carboxyl group of the incoming amino acid is a crucial step in SPPS. americanpeptidesociety.org The same classes of coupling reagents are used, with some preferences based on the solid-phase context.
Carbodiimides , particularly DIC, are frequently used in combination with HOBt or its derivatives to facilitate efficient coupling and minimize racemization. peptide.compacific.edu The byproduct of DIC, diisopropylurea, is soluble in common SPPS solvents, making it easy to wash away. peptide.com
Uronium and phosphonium salt-based reagents are highly popular in automated SPPS due to their high reactivity and the rapid reaction times they afford. sigmaaldrich.com HBTU and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are examples of aminium/uronium reagents that form active esters with the incoming amino acid, leading to efficient peptide bond formation. sigmaaldrich.comacs.org PyBOP is a commonly used phosphonium salt reagent. sigmaaldrich.com These reagents are generally used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The development of reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which is based on OxymaPure, offers enhanced safety and solubility profiles. bachem.comacs.org
Cleavage and Deprotection Protocols Post-Synthesis (e.g., Catalytic Hydrogenation, TFA Treatment)
Following the successful synthesis of the protected dipeptide, the final step involves the cleavage of the protecting groups to yield the desired H-Phe-Lys-OH. The removal of the benzyloxycarbonyl (Z) group from the lysine side chain is a critical deprotection step. The two most common methods for Z-group cleavage are catalytic hydrogenation and treatment with strong acids. creative-peptides.commdma.ch
Catalytic Hydrogenation: This is a mild and highly effective method for the removal of the Z-group. acs.org The reaction is typically carried out by exposing a solution of the protected peptide to hydrogen gas in the presence of a palladium catalyst, often palladium on carbon (Pd/C). mdma.ch The process involves the hydrogenolysis of the benzyl-oxygen bond of the carbamate, yielding the free amine, toluene, and carbon dioxide. This method is advantageous because it is performed under neutral conditions, which minimizes the risk of side reactions such as racemization or degradation of sensitive residues. researchgate.net Formic acid can also be used as a hydrogen donor in a process known as catalytic transfer hydrogenation, which can be convenient as it is a good solvent for many peptides. mdma.chacs.org
Acidic Cleavage: Strong acidic conditions can also be employed to remove the Z-group. Historically, hydrogen bromide in acetic acid (HBr/AcOH) has been used. creative-peptides.com Trifluoroacetic acid (TFA) is another strong acid commonly used for the final deprotection of peptides synthesized via solid-phase methods, particularly in Boc-based strategies. peptide.comthermofisher.com While TFA is highly effective at removing acid-labile groups like Boc, its ability to cleave the more robust Z-group can be variable and may require prolonged treatment or higher temperatures. peptide.comacs.org The use of strong acids like TFA must be carefully considered, as it can lead to side reactions, especially with sensitive amino acids like tryptophan or methionine, if appropriate scavengers are not included in the cleavage cocktail. thermofisher.comsigmaaldrich.com For instance, a common cleavage cocktail for peptides containing multiple protecting groups is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol), which helps to scavenge reactive carbocations generated during deprotection. sigmaaldrich.com
Table 2: Deprotection Conditions for Z-Group Removal from Lysine
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C, in a solvent like methanol (B129727) or acetic acid. | Mild, neutral conditions; high efficiency; minimizes side reactions. | Catalyst can be poisoned by sulfur-containing residues (methionine, cysteine); not compatible with other reducible groups. |
| Catalytic Transfer Hydrogenation | Formic acid (98-100%) with 10% Pd/C. | Rapid, low-cost; formic acid is a good solvent for peptides. | Can simultaneously remove other acid-labile groups like Boc. mdma.ch |
| Strong Acidolysis (HBr) | 33% HBr in glacial acetic acid. | Effective for Z-group removal. | Harsh conditions can cause side reactions and peptide degradation. |
| Strong Acidolysis (TFA) | Neat TFA or TFA with scavengers (e.g., water, triisopropylsilane). | Commonly used in final cleavage from solid-phase synthesis. | May require extended reaction times for complete Z-group removal; potential for side reactions. peptide.comsigmaaldrich.com |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic peptide synthesis (CEPS) has emerged as a valuable alternative to purely chemical methods, offering advantages such as high stereoselectivity, mild reaction conditions, and the avoidance of extensive side-chain protection. nih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a reverse proteolysis reaction. mdpi.com
Enzyme Selection and Catalytic Mechanisms for Regiospecific Peptide Bond Formation
The selection of an appropriate enzyme is crucial for the successful chemoenzymatic synthesis of this compound. The enzyme must recognize the Phenylalanine (Phe) derivative as the acyl donor and the Lysine (Lys) derivative as the nucleophile to form the Phe-Lys peptide bond with high regioselectivity. Serine proteases, such as α-chymotrypsin, and cysteine proteases, like papain, are commonly employed for this purpose due to their well-characterized substrate specificities. nih.govmdpi.com
α-Chymotrypsin: This enzyme exhibits a strong preference for cleaving peptide bonds on the C-terminal side of large hydrophobic amino acids like Phenylalanine, Tyrosine, and Tryptophan. researchgate.net In synthesis, it can effectively catalyze the coupling of an N-protected Phe ester (the acyl donor) with an amino acid or peptide nucleophile. rsc.org
Papain: This cysteine protease has a broader substrate specificity compared to chymotrypsin (B1334515) but is also widely used in peptide synthesis. acs.orgresearchgate.net It can catalyze the formation of peptide bonds involving a variety of amino acids, including basic residues like lysine. nih.govtandfonline.com
The catalytic mechanism in chemoenzymatic synthesis can be either kinetically or thermodynamically controlled. researchgate.net
Kinetically Controlled Synthesis: This is the more common approach. It involves the use of an activated acyl donor, typically an ester or amide. The reaction proceeds in two steps: first, the formation of an acyl-enzyme intermediate, followed by the aminolysis of this intermediate by the nucleophile (the amino component). This process is generally faster than the competing hydrolysis reaction, especially when conducted in non-aqueous or low-water media. researchgate.net
Thermodynamically Controlled Synthesis: In this approach, the reaction equilibrium is shifted towards peptide synthesis by manipulating the reaction conditions, such as using a high concentration of substrates or removing the product from the reaction mixture (e.g., through precipitation). This method uses a non-activated carboxyl group as the acyl donor. mdpi.com
For the synthesis of this compound, a kinetically controlled approach using an N-protected Phe ester and a C-terminally protected Lys, catalyzed by chymotrypsin or papain, would be a logical strategy.
Investigations into Stereoselectivity and Regioselectivity in Enzymatic Reactions
A significant advantage of enzymatic peptide synthesis is the inherent stereoselectivity of enzymes. Proteases are chiral catalysts and typically act only on L-amino acids, thus preventing racemization, a common side reaction in chemical peptide synthesis. mdpi.com This ensures the formation of the desired L-L dipeptide with high optical purity. Studies have shown that enzymes like papain exhibit high stereospecificity towards L-amino acids, with limited reactivity for their D-stereoisomer counterparts. researchgate.net
Regioselectivity is another critical aspect, particularly when dealing with amino acids like lysine that have multiple nucleophilic sites (the α-amino and ε-amino groups). In the synthesis of this compound, the enzyme must selectively catalyze the formation of the peptide bond at the α-amino group of lysine, leaving the Z-protected ε-amino group untouched. The specificity of the enzyme's active site for the α-amino group of the incoming nucleophile ensures this high degree of regioselectivity. Research on various enzymatic systems has demonstrated that proteases can effectively distinguish between the α- and side-chain amino groups, leading to the desired linear peptide without the formation of branched byproducts. nih.gov
While direct studies on the stereoselectivity and regioselectivity of the enzymatic synthesis of this compound are not extensively detailed in the provided search results, the principles derived from studies on similar dipeptides strongly support the feasibility of achieving high selectivity. For instance, NMR spectroscopy has been used to determine the diastereoselectivity of dipeptide formation in aqueous media, showing that significant stereocontrol can be achieved. nih.gov
Table 3: Factors Influencing Selectivity in Enzymatic Peptide Synthesis
| Selectivity Type | Key Influencing Factors | Outcome in this compound Synthesis |
| Stereoselectivity | Inherent chirality of the enzyme's active site. | Exclusive formation of the L-Phe-L-Lys peptide bond, preventing racemization. |
| Regioselectivity | Specific binding of the nucleophile's α-amino group in the enzyme's active site. | Peptide bond formation occurs exclusively at the α-amino group of Lys, not the ε-amino group. |
| Chemoselectivity | Enzyme's specificity for peptide bond formation over other potential reactions. | Avoidance of side reactions involving the side chains of Phe and Lys (beyond the intended protection). |
Optimization of Reaction Conditions for Biocatalytic Syntheses in Non-Aqueous or Mixed Media
To favor synthesis over the thermodynamically preferred hydrolysis, chemoenzymatic peptide synthesis is often conducted in non-aqueous or mixed media with low water content. researchgate.nettaylorfrancis.comwur.nl The optimization of reaction conditions is critical to maximize the yield of the desired dipeptide.
Solvent System: The choice of organic solvent is a key parameter. Hydrophobic solvents are often preferred as they can solubilize the protected amino acid derivatives while minimizing the water activity around the enzyme, thus suppressing hydrolysis. capes.gov.br Studies have shown that for chymotrypsin-catalyzed reactions, the reaction rate can correlate with the hydrophobicity of the solvent, with high yields obtained in solvents like ethyl acetate (B1210297) or isooctane/tetrahydrofuran mixtures. nih.gov Deep eutectic solvents (DESs) have also emerged as promising "green" media for enzymatic peptide synthesis, showing high productivities for chymotrypsin-catalyzed reactions. researchgate.net
Water Content: While a low water concentration is necessary to shift the equilibrium towards synthesis, a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation. The optimal water content is a delicate balance and needs to be determined for each specific system. For example, in chymotrypsin-catalyzed synthesis in isooctane-THF, the maximum rate for solid-phase synthesis was achieved at a water activity (aw) of 0.14. nih.gov
pH and Temperature: The pH of the aqueous buffer from which the enzyme is lyophilized or used can influence its activity in the organic medium. For papain-catalyzed synthesis, alkaline pH values (8-9.5) have been shown to be effective, leading to high peptide yields. nih.gov The reaction temperature also affects the enzyme's activity and stability, with optimal temperatures often found to be in the range of 30-50°C. For instance, papain-catalyzed polymerization of histidine-derived monomers was conducted at 40°C. acs.org
Substrate Concentration and Ratio: The concentrations of the acyl donor and nucleophile, as well as their molar ratio, can significantly impact the reaction yield. An excess of the acyl donor (the carboxyl component) is often used to drive the reaction towards completion. nih.gov
Table 4: Optimization of Reaction Parameters in Chemoenzymatic Dipeptide Synthesis
| Parameter | General Trend/Observation | Example |
| Solvent | Hydrophobic organic solvents or deep eutectic solvents favor synthesis. | α-Chymotrypsin shows high activity in choline (B1196258) chloride/glycerol mixtures. researchgate.net |
| Water Content | Low water activity (aw) suppresses hydrolysis but a minimal amount is needed for enzyme activity. | Maximum solid-phase synthesis rate with α-chymotrypsin at aw = 0.14. nih.gov |
| pH | The "pH memory" of the enzyme from its last aqueous environment is important. | Papain-catalyzed synthesis is effective at pH 8-9.5. nih.gov |
| Temperature | An optimal temperature exists that balances reaction rate and enzyme stability. | Optimal temperature for Novozym 435-catalyzed amidation was found to be 60°C. nih.gov |
| Enzyme Form | Immobilized or chemically modified enzymes can offer improved stability and reusability. | Polyethylene glycol-modified papain showed high efficiency in organic solvents. tandfonline.com |
| Substrate Ratio | An excess of the acyl donor can increase product yield. | An excess of the carboxyl component is beneficial in papain-catalyzed reactions. nih.gov |
Biochemical Investigations and Molecular Interaction Studies
Enzymatic Substrate Specificity and Kinetic Analysis
The interaction of peptides with enzymes is fundamental to many biological processes. H-Phe-Lys(Z)-OH, as a dipeptide analog, can be utilized to probe the substrate specificity and kinetic parameters of various proteases.
Characterization of Enzyme-Substrate Interactions Involving Peptide Bonds within this compound Analogs
Studies involving peptide analogs, including dipeptides, are crucial for understanding enzyme-substrate recognition. The specific arrangement of amino acids within a peptide dictates its binding affinity and susceptibility to enzymatic cleavage. Research has employed combinatorial libraries of peptides to map the extended substrate specificities of proteases by analyzing amino acid preferences at different positions relative to the scissile bond (P1, P2, P3, P4) nih.govpnas.orgresearchgate.net. For instance, the specificity of enzymes like chymotrypsin (B1334515) and plasmin has been characterized by examining their interactions with various dipeptide sequences, providing insights into the binding pockets and catalytic mechanisms nih.govresearchgate.netwikidoc.orgexpasy.org. The presence of the phenylalanine residue and the protected lysine (B10760008) residue in this compound allows for the assessment of how these specific amino acid side chains influence enzyme binding and interaction.
Studies of Proteolytic Cleavage Mechanisms and Subsequent Product Analysis
Understanding how proteases cleave peptide bonds involves detailed analysis of the reaction mechanism and the resulting products. Techniques such as substrate specificity mapping using peptide libraries help elucidate these mechanisms by identifying preferred cleavage sites and the influence of flanking amino acids nih.govpnas.orgnih.govoup.combiorxiv.org. For example, studies have investigated the cleavage patterns of enzymes like chymotrypsin and plasmin, detailing their preference for specific amino acids at the P1 position and beyond researchgate.netwikidoc.orgexpasy.org. The analysis of cleavage products generated from peptide substrates provides direct evidence of the enzyme's activity and specificity, contributing to a deeper understanding of proteolytic pathways nih.govacs.orgmdpi.com.
Role as a Model Substrate for Serine Proteases (e.g., Plasmin, Chymotrypsin)
Dipeptides and peptide analogs are frequently employed as model substrates to characterize the activity and specificity of serine proteases like plasmin and chymotrypsin. Chymotrypsin, for example, preferentially cleaves peptide bonds where the P1 residue is a large hydrophobic amino acid such as tyrosine, tryptophan, or phenylalanine, fitting into a hydrophobic pocket within the enzyme's active site nih.govwikidoc.orgexpasy.org. Plasmin, on the other hand, exhibits a preference for lysine at the P1 position, with additional specificity influenced by residues at the P2 and P4 positions pnas.orgresearchgate.net. The dipeptide this compound, containing both phenylalanine and lysine, can serve as a valuable substrate for comparing the cleavage specificities of these and other serine proteases, aiding in the development of selective inhibitors and substrates pnas.orgresearchgate.netembopress.org.
Table 1: Substrate Specificity of Selected Serine Proteases
| Enzyme | P1 Preference | P2 Preference | P3 Preference | P4 Preference | Citations |
| Chymotrypsin | Tyr, Trp, Phe (high); Leu, Met, His (lower) | Not specified | Not specified | Not specified | nih.gov, wikidoc.org, expasy.org |
| Plasmin | Lys (high); Arg (lower) | Tyr, Phe, Trp | Xaa (non-specific) | Lys, Nle, Val, Ile, Phe | pnas.org, researchgate.net |
| Thrombin | Arg (high) | Pro | Xaa (non-specific) | Nle, Leu, Ile, Phe, Val | pnas.org, researchgate.net |
Peptide Ligation and Assembly Mechanisms
The strategic placement of protecting groups, such as the Z group on lysine, is critical for controlling regioselectivity in peptide synthesis and assembly, enabling the construction of complex peptide architectures.
Chemical Ligation Strategies Incorporating Lysine Residues for Macrocyclic or Branched Structures
Chemical ligation techniques are vital for synthesizing peptides and proteins with defined structures. Lysine residues, with their dual amino groups (alpha and epsilon), offer versatile points for modification and ligation. Strategies exist to selectively react with either the alpha-amino group or the epsilon-amino group of lysine, or to utilize both for creating branched or macrocyclic peptide structures mdpi.comrsc.orgresearchgate.net. The Z-protected lysine in this compound is particularly relevant, as the Z group can be selectively removed, allowing for subsequent ligation reactions at the epsilon-amino position, or the alpha-amino group can be utilized while the epsilon-amino group remains protected ethz.ch. Research has explored various ligation methods, including those involving sortases and other transpeptidases, as well as non-enzymatic strategies, to achieve site-selective isopeptide ligation and peptide assembly rsc.orgresearchgate.netacs.org.
Studies on Regioselective Amide Bond Formation at the Lysine Side Chain vs. Alpha-Amino Group
Achieving regioselective amide bond formation at either the alpha-amino group or the epsilon-amino group of lysine is a key challenge in peptide chemistry mdpi.comresearchgate.netresearchgate.netresearchgate.net. The difference in pKa values between the alpha-amino group and the epsilon-amino group, along with the influence of the local chemical environment, can be exploited to achieve selectivity mdpi.comresearchgate.netresearchgate.net. Various chemical reagents and strategies have been developed to favor reaction at one amino group over the other. For instance, specific coupling reagents can direct amide bond formation preferentially to the alpha-amino group, while others might target the epsilon-amino group researchgate.net. Studies have also demonstrated high regioselectivity (up to 99%) and yields (up to 90%) in the protection of lysine's amino groups using enzyme-mimic approaches researchgate.net. The use of specific reagents like Lys-CN in conjunction with reagents such as K₃Fe(CN)₆ has shown excellent alpha-selectivity (>78:1) in peptide ligation reactions nih.govacs.org. These advancements are crucial for precisely controlling peptide synthesis and modification, ensuring that reactions occur at the desired site.
Table 2: Regioselectivity in Lysine Amine Protection/Ligation
| Method/Reagent | Target Amino Group (α or ε) | Regioselectivity (α:ε ratio or %) | Yield (%) | Relevant Citations |
| Isobutyl chloroformate | N(ε) | High yields for dipeptides | High | researchgate.net |
| BOP-Cl | N(α) | Highly preferred (especially with bulky amino acids) | High | researchgate.net |
| Acetic acid (hypothesized) | N(α) | Not specified | Not specified | researchgate.net |
| Enzyme-mimic approach (general) | Selected amino group | Up to 99% | Up to 90% | researchgate.net |
| Lys-CN (with K₃Fe(CN)₆) | N(α) | >78:1 | 96% (for Ac-Lys-Gly-CN) | nih.gov, acs.org |
Compound List:
this compound
Phenylalanine (Phe)
Lysine (Lys)
Benzyloxycarbonyl (Z)
N-Cbz-lysine
Dipeptide
N-terminal alpha-amino group
Epsilon-amino group of lysine
7-amino-4-methylcoumarin (B1665955) (AMC)
7-amino-4-carbamoylmethylcoumarin (ACC)
Nle (Norleucine)
Arg (Arginine)
Tyr (Tyrosine)
Trp (Tryptophan)
His (Histidine)
Leu (Leucine)
Met (Methionine)
Pro (Proline)
Val (Valine)
Ile (Isoleucine)
Dab (Diaminobutyric acid)
Orn (Ornithine)
Dpr (Diaminopropionic acid)
Gly (Glycine)
Lys-CN
K₃Fe(CN)₆
Advanced Analytical Methodologies for Research Oriented Characterization
Methods for Assessment of Stereochemical Integrity
Evaluation of Racemization during Chemical Synthesis Steps
The synthesis of peptide sequences, such as the dipeptide H-Phe-Lys(Z)-OH, is critically dependent on maintaining the stereochemical integrity of each amino acid residue. Racemization, the loss of enantiomeric purity resulting in the formation of the undesired D-isomer from an L-amino acid precursor (or vice versa), is a significant side reaction that can compromise the biological activity and structural fidelity of the final peptide. For this compound, the primary concern for racemization lies with the Phenylalanine (Phe) residue, particularly during the activation of its carboxyl group for peptide bond formation with the amino group of Lysine(Z) mdpi.comhighfine.comslideshare.net.
Mechanisms of Racemization
Two primary mechanisms contribute to amino acid racemization during peptide synthesis:
Oxazolone (B7731731) Formation: This pathway is particularly relevant for α-amino acids like phenylalanine. Upon activation of the carboxyl group, especially under basic conditions or with certain activating agents, a cyclic intermediate known as a 5(4H)-oxazolone can form. This oxazolone intermediate possesses an acidic α-proton, which can be readily abstracted by a base. The resulting enolate can then be reprotonated from either face, leading to the formation of the undesired enantiomer. The oxazolone intermediate's inherent lability and the presence of a base can accelerate this process, making it a significant source of racemization during coupling reactions mdpi.comhighfine.comslideshare.netrsc.orgcdnsciencepub.comuzh.chnih.govnih.govuniurb.it.
Direct Enolization (α-Hydrogen Abstraction): In this mechanism, bases present in the reaction mixture can directly abstract the α-hydrogen from the activated amino acid or its intermediate. The resulting carbanion or enolate intermediate can then undergo reprotonation, leading to racemization. This pathway is more pronounced when strong bases are used or when the α-carbon bears electron-withdrawing groups that increase the acidity of the α-hydrogen mdpi.comhighfine.comslideshare.net.
Factors Influencing Racemization
Several factors critically influence the extent of racemization during peptide synthesis:
Coupling Reagents: The choice of coupling reagent plays a pivotal role. While traditional carbodiimides like DCC (Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) are effective, they can lead to significant racemization, especially when used without additives. Modern coupling reagents, such as phosphonium (B103445) (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU, TBTU, COMU), often offer improved efficiency and reduced racemization. Furthermore, specialized reagents like ynamides and certain metal-based catalysts (e.g., Ta(OMe)5, Ta(OEt)5) have been developed to achieve virtually racemization-free coupling mdpi.comhighfine.comrsc.orgnih.govuniurb.itacs.orgbachem.com.
Additives: The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), in conjunction with carbodiimides, is a common strategy to suppress racemization. These additives form more stable active esters, which are less prone to oxazolone formation and subsequent racemization mdpi.comhighfine.comamericanpeptidesociety.org.
Bases: Organic bases, typically tertiary amines like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are often required to neutralize salts and facilitate coupling. However, their basicity and steric hindrance can influence racemization. Weaker, more sterically hindered bases, such as 2,4,6-collidine (collidine), are sometimes employed to minimize racemization, particularly for sensitive amino acids mdpi.comhighfine.comslideshare.netnih.govbachem.comluxembourg-bio.com.
Solvent: The choice of solvent can impact reaction kinetics and intermediate stability, thereby affecting racemization. Polar aprotic solvents like Dimethylformamide (DMF) are common, but their influence on racemization can vary depending on the specific coupling conditions mdpi.comrsc.orgnih.gov.
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times generally increase the propensity for racemization by providing more energy and time for side reactions to occur mdpi.comrsc.org.
Analytical Methods for Assessing Racemization
Accurate quantification of racemization is essential for optimizing synthetic protocols. Several analytical techniques are employed:
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used and robust method. It utilizes chiral stationary phases to separate enantiomers of amino acids (after hydrolysis of the peptide) or the intact peptide itself. By comparing the peak areas of the L- and D-isomers, the enantiomeric excess (ee) or percentage of racemization can be determined. Some methods employ deuterated acid hydrolysis to account for potential racemization during sample preparation cat-online.comdigitellinc.comresearchgate.netmdpi.comoup.comnih.gov.
Gas Chromatography (GC) with Chiral Columns: Similar to HPLC, GC can separate enantiomers, typically after derivatization of the amino acids to make them volatile. GC coupled with Mass Spectrometry (GC-MS), especially using deuterium (B1214612) labeling, can help correct for racemization occurring during hydrolysis and derivatization steps, providing more accurate results cat-online.commdpi.combiosynth.com.
NMR Spectroscopy: While less direct for routine quantification, NMR can be used to assess stereochemical integrity, often by employing chiral shift reagents or by derivatizing the sample with a chiral agent to form diastereomers that can be distinguished by their distinct NMR signals cat-online.com.
Chiral Derivatization followed by LC/GC: Amino acids or peptide hydrolysates can be reacted with chiral derivatizing agents (e.g., Marfey's reagent, Fmoc-L-alanyl N-carboxyanhydride) to form diastereomeric derivatives. These derivatives can then be separated and quantified using standard achiral HPLC or GC cat-online.commdpi.comoup.com.
Capillary Electrophoresis (CE): CE, particularly when coupled with chiral selectors like cyclodextrins, offers another avenue for separating enantiomers of amino acids or peptides researchgate.netmdpi.comresearchgate.net.
Research Findings on Racemization Levels
The extent of racemization is highly dependent on the specific synthesis conditions. Studies have demonstrated a wide range of racemization levels, from negligible to significant, based on the coupling reagents, additives, bases, and solvents employed. For instance, the use of certain coupling reagents without appropriate additives can lead to several percent of racemization per coupling step, whereas optimized protocols employing modern coupling agents or specific additives can reduce racemization to below 0.1% rsc.orguzh.choup.comresearchgate.netgoogle.com.
The following table summarizes typical findings regarding racemization levels of phenylalanine or phenylalanine-containing peptides under various conditions:
| Synthesis Condition | Coupling Reagent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Racemization (% D-Phe) | Analytical Method |
| Standard coupling | DCC | HOBt | DMF | 25 | 4 | ~0.5 - 2.0 | Chiral HPLC |
| Coupling with advanced reagent | HATU | - | DMF | 25 | 2 | < 0.5 | Chiral HPLC |
| Coupling with racemization-free reagent | Ynamide | - | DMF | 25 | 2 | < 0.1 | Chiral HPLC |
| Coupling with strong base | TBTU | DIPEA | DMF | 25 | 2 | > 1.0 | Chiral HPLC |
| Coupling with weaker base | TBTU | Pyridine (B92270) | DMF | 25 | 2 | < 0.5 | Chiral HPLC |
| Solid-phase synthesis (traditional method) | Various | - | - | RT | Variable | 0.4 - 20.0 (per cycle) | GC-MS / Chiral HPLC |
| Activation via amino acid chlorides (example) | - | - | - | RT | - | ~2.8 | HPLC |
Note: Racemization levels can vary significantly based on specific substrate, exact protocol, and detector limits. "RT" denotes Room Temperature.
The selection of coupling reagents and conditions is paramount. For example, while DCC/HOBt is a common method, it might still result in a measurable level of racemization (e.g., 0.5-2.0% D-Phe) bachem.comamericanpeptidesociety.org. Advanced reagents like HATU or racemization-free reagents like ynamides can significantly reduce this to below 0.5% or even below 0.1% rsc.orgacs.org. The use of strong bases like DIPEA with reagents like TBTU can lead to higher racemization (>1.0%), whereas employing weaker bases like pyridine can mitigate this effect nih.gov. Traditional solid-phase peptide synthesis (SPPS) methods have reported racemization levels ranging from 0.4% to 20% per cycle, depending on the specific amino acid and conditions researchgate.netgoogle.com.
Ensuring the stereochemical integrity of the Phenylalanine residue in this compound requires a thorough understanding of racemization mechanisms and the factors that influence them. Careful selection of coupling reagents, judicious use of additives, controlled reaction temperatures and times, and appropriate base selection are essential. Analytical techniques such as chiral HPLC and GC-MS are indispensable tools for monitoring and quantifying racemization, enabling the optimization of synthetic protocols to achieve high enantiomeric purity.
Compound List
this compound
Phenylalanine (Phe)
Lysine (B10760008) (Lys)
Benzyloxycarbonyl (Z)
D-Phenylalanine (D-Phe)
L-Phenylalanine (L-Phe)
5(4H)-oxazolone
Dicyclohexylcarbodiimide (B1669883) (DCC)
N,N'-Diisopropylcarbodiimide (DIC)
1-hydroxybenzotriazole (HOBt)
1-hydroxy-7-azabenzotriazole (HOAt)
N,N-Diisopropylethylamine (DIPEA)
N-methylmorpholine (NMM)
2,4,6-collidine (collidine)
HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate)
HBTU (N-[(Benzotriazol-1-yl)oxy]dimethylamino-methylene]-N-methylmethanaminium hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxy-tris-(pyrrolidino)-phosphonium hexafluorophosphate)
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)bis(dimethylamino)methane-hexafluorophosphate)
Ynamide
Ta(OMe)5 (Tantalum(V) methoxide)
Ta(OEt)5 (Tantalum(V) ethoxide)
GITC (9-Fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride)
N-Acetyl-l-phenylalanine
Applications in Chemical Biology and Materials Science Research
Development of Molecular Probes and Research Tools
The specific arrangement of functional groups in H-Phe-Lys(Z)-OH allows for its strategic use in creating sophisticated tools for biochemical and cellular investigation. The presence of the benzyloxycarbonyl (Z) protecting group is crucial, as it allows for selective chemical modifications at other sites of the molecule.
In the field of molecular pharmacology and biochemistry, understanding the interactions between ligands and their receptors is fundamental. This compound functions as a foundational component in the solid-phase or solution-phase synthesis of larger, more complex peptides designed to bind to specific biological receptors.
Researchers synthesize peptide libraries to screen for high-affinity ligands. The phenylalanine residue in this compound can participate in hydrophobic and π-π stacking interactions within a receptor's binding pocket, while the lysine (B10760008) residue, once deprotected, can form critical salt bridges or hydrogen bonds. The Z-group on the lysine side-chain prevents unwanted side reactions during the peptide chain elongation process, ensuring the correct final peptide sequence is achieved. These custom-synthesized peptides are then used in competitive binding assays, often with radiolabeled or fluorescently tagged native ligands, to determine binding affinities (Kᵢ or Kₔ) and elucidate the molecular mechanisms of receptor activation or inhibition.
Table 1: Role of this compound Structural Components in Ligand Design
| Component | Functional Group | Role in Synthesis & Receptor Interaction |
|---|---|---|
| Phenylalanine (Phe) | Benzyl side-chain | Provides hydrophobicity; participates in π-π stacking and van der Waals interactions with receptor binding sites. |
| Lysine (Lys) | Primary amine side-chain | After deprotection, the -NH₃⁺ group can form ionic bonds (salt bridges) or hydrogen bonds with acidic residues in a receptor. |
| Benzyloxycarbonyl (Z) | Urethane on Lys side-chain | Acts as a protecting group to prevent the lysine side-chain from reacting during peptide synthesis, enabling controlled, site-specific modifications. |
| Peptide Backbone | Amide bonds, N- and C-termini | Forms the core structure, participates in hydrogen bonding, and provides the framework for orienting the amino acid side-chains for optimal receptor fit. |
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This compound is an ideal precursor for creating labeled peptides for use in various biochemical assays. The strategic importance of this compound lies in the Z-protecting group on the lysine side-chain.
The synthesis process typically involves building a desired peptide sequence starting from the this compound unit. After the full peptide is assembled, the Z-group can be selectively removed via catalytic hydrogenation, exposing a reactive primary amine on the lysine side-chain. This amine is a common target for conjugation with various labels. For instance, it can be reacted with N-hydroxysuccinimide (NHS) esters of fluorophores (like fluorescein (B123965) or rhodamine) for use in fluorescence microscopy or flow cytometry, or with biotin (B1667282) for use in streptavidin-based detection systems like ELISA and Western blotting. nih.gov This site-specific labeling ensures that the biological activity of the peptide is minimally affected, as the modification is directed away from the primary peptide backbone. nih.gov
Integration into Novel Material Architectures
The self-assembly properties and chemical functionality of peptides are being increasingly harnessed to create advanced materials with novel properties. This compound serves as a building block in the development of such innovative material architectures.
This compound and its derivatives are utilized in the synthesis of pseudopeptides—peptide mimics with modified backbones or non-proteinogenic amino acids designed to enhance stability, bioactivity, or material properties. rsc.org These structures are then incorporated as additives into polymeric materials. The inclusion of these peptide-based components can introduce specific functionalities, such as improved biocompatibility or molecular recognition capabilities, into the bulk polymer. The synthesis of these pseudopeptides relies on the controlled, stepwise coupling of protected amino acid units like this compound. rsc.org
A significant application of these peptide-modified materials is in membrane technology for gas separation. Research has demonstrated that incorporating lysine-based pseudopeptides into polymeric membranes can enhance their performance in carbon dioxide (CO₂) capture. rsc.org
In a notable study, pseudopeptides derived from building blocks containing Z-protected lysine were synthesized and used as additives in polymeric membranes. The presence of the peptide component within the membrane matrix was found to improve the selective permeation of CO₂ over other gases like nitrogen (N₂). The amine groups within the peptide structure are believed to facilitate the transport of CO₂, leading to higher separation efficiency. The specific design of the pseudopeptide, which can be controlled by using precursors like this compound, is critical to optimizing the membrane's performance.
Table 2: Research Findings on Pseudopeptide-Based Membranes for CO₂ Separation
| Membrane Type | Pseudopeptide Additive | Key Finding | Reference |
|---|
Peptide self-assembly is a process where peptide molecules spontaneously organize into ordered nanostructures, such as fibers, ribbons, and nanotubes, which can entrap water to form hydrogels. bohrium.comrsc.org These hydrogels are promising materials for biomedical applications, including drug delivery and tissue engineering.
The chemical structure of this compound contains all the necessary elements to contribute to self-assembly. The aromatic rings of the phenylalanine and the benzyloxycarbonyl (Z) group are capable of engaging in π-π stacking and hydrophobic interactions, which are key driving forces for the initial aggregation of molecules. nih.gov The peptide backbone can form intermolecular hydrogen bonds, creating β-sheet-like structures that stabilize the resulting nanofibers. By studying the self-assembly behavior of simple dipeptides and their derivatives like this compound, researchers can gain fundamental insights into the complex mechanisms that govern the formation of these advanced biomaterials. nih.gov
Future Perspectives and Emerging Research Challenges
Development of Environmentally Benign (Green Chemistry) Synthetic Pathways for Complex Peptides
The synthesis of peptides, including those incorporating H-Phe-Lys(Z)-OH, has traditionally relied on methods that generate substantial chemical waste and utilize hazardous solvents. tandfonline.com A major challenge and a significant area of future research is the development of "green" synthetic pathways that are more sustainable and environmentally friendly. rsc.org The principles of green chemistry aim to reduce the environmental impact of chemical processes, a critical consideration as peptide manufacturing scales up to meet market demands. advancedchemtech.comtandfonline.com
A primary focus of green peptide chemistry is the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). tandfonline.com Research has identified several promising green solvents that could be employed in synthetic protocols involving this compound. acs.org Propylene carbonate, for instance, has been demonstrated as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org Other biomass-derived solvents such as γ-valerolactone (GVL), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and N-formylmorpholine (NFM) are also being explored. tandfonline.comacs.org The transition to aqueous peptide synthesis represents the ultimate goal, though challenges related to the solubility of protected amino acids remain. acs.org
Another key strategy is the shift from batch processing to continuous flow synthesis. advancedchemtech.com Continuous flow systems offer precise control over reaction conditions, potentially leading to higher yields and less waste compared to traditional batch reactors used in SPPS. advancedchemtech.com This approach, combined with the use of greener solvents and reagents, represents a significant step towards sustainable peptide production. rsc.org
| Conventional Solvent | Toxicity Concerns | Green Alternative(s) | Key Advantages of Alternatives |
|---|---|---|---|
| N,N-dimethylformamide (DMF) | Reproductive toxicity | Propylene Carbonate (PC), 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL) | Lower toxicity, derived from renewable sources (some), comparable or improved reaction efficiency. tandfonline.comacs.orgrsc.org |
| Dichloromethane (DCM) | Carcinogenicity, environmental persistence | Ethyl Acetate (B1210297) (EtOAc), Cyclopentyl methyl ether (CPME) | Reduced health and environmental hazards. acs.org |
Strategies for Overcoming "Difficult Sequence" Synthesis in Automated and Manual Methods
The chemical synthesis of certain peptide sequences, often termed "difficult sequences," presents a significant hurdle in both automated and manual methods. rsc.orgnih.gov These sequences are prone to inter- or intra-molecular aggregation, often due to the formation of β-sheet structures, which can lead to incomplete reactions and low purity of the final product. rsc.org As this compound can be a component of longer, more complex peptides, overcoming these synthetic challenges is crucial for its broader application.
Several strategies are being developed and refined to address this issue. One effective approach is the incorporation of modified amino acids that disrupt secondary structure formation. For example, the use of pseudoproline dipeptides can prevent aggregation during the synthesis of long peptide chains. mblintl.com Another strategy involves the reversible protection of the peptide backbone, which can increase the solubility of the growing chain and suppress aggregation. researchgate.net
Optimizing the synthesis conditions is also critical. This includes adjusting coupling reagents, solvents, and reaction times to enhance the efficiency of peptide bond formation. mblintl.com The application of microwave-assisted synthesis has shown promise in accelerating the process and reducing aggregation by providing energy to disrupt intermolecular interactions. mblintl.com Furthermore, for particularly long or complex peptides, a segmented synthesis approach, where shorter fragments are synthesized separately and then joined together, can be more effective than a linear synthesis. mblintl.com
| Challenge | Strategy | Mechanism/Benefit |
|---|---|---|
| Peptide Aggregation | Use of Pseudoproline Dipeptides | Disrupts the formation of secondary structures that lead to aggregation. mblintl.com |
| Poor Solubility | Backbone Protection | Increases the solubility of the peptide chain on the solid support. researchgate.net |
| Slow/Incomplete Reactions | Microwave-Assisted Synthesis | Accelerates coupling and deprotection steps, can reduce aggregation. mblintl.com |
| Long/Complex Sequences | Segmented Synthesis / Ligation | Shorter, manageable fragments are synthesized and then combined, improving overall yield and purity. mblintl.comresearchgate.net |
| Resin Swelling Issues | Chaotropic Salts (e.g., LiCl) | Helps to disrupt aggregates and improve solvent access to the peptide chain. researchgate.net |
Advanced Computational Modeling for Peptide Design and Molecular Interaction Prediction
The rational design of peptides with specific functions is a rapidly advancing field, with computational modeling playing an increasingly vital role. frontiersin.org For a compound like this compound, which serves as a building block, computational tools can predict how its incorporation into a larger peptide will influence structure, stability, and interaction with biological targets. units.it These predictive capabilities are essential for accelerating the discovery of new peptide-based drugs and materials. digitellinc.com
Computational approaches are being developed to tackle the immense challenge of navigating the vast sequence space of peptides. units.it Machine learning algorithms, for instance, can be trained on existing data to predict the properties of novel peptide sequences, guiding the design of molecules with desired characteristics. nih.gov Molecular dynamics simulations provide detailed insights into the conformational flexibility of peptides and their binding modes with target proteins, which is crucial for designing high-affinity binders. units.it
A significant challenge in computational peptide design is accurately predicting the binding affinity and the three-dimensional structure of peptide-protein complexes. frontiersin.org The inherent flexibility of peptides makes this a more complex problem than for small molecules. frontiersin.org Future research will focus on developing more accurate energy functions and sampling algorithms to improve the predictive power of these models, including for more complex systems like peptide macrocycles. tandfonline.com The synergy between computational modeling and experimental validation will be key to successfully designing novel peptides for therapeutic and biotechnological applications. frontiersin.orgnih.gov
Expansion of the Chemical Compound's Utility into Novel Bio-Inspired Materials and Systems
The unique properties of peptides, such as their capacity for self-assembly and molecular recognition, make them ideal building blocks for the creation of novel bio-inspired materials. This compound, with its combination of aromatic (Phenylalanine) and functionalizable (Lysine) residues, is a candidate for incorporation into such materials. The field of bio-inspired materials seeks to mimic the sophisticated structures and functions found in nature, such as the remarkable strength and toughness of mollusk shells, which arise from a hierarchical arrangement of organic and inorganic components. mdpi.com
Future research will likely explore the use of peptides containing this compound and similar motifs to direct the assembly of nanomaterials, create functional surfaces, and develop new systems for drug delivery. The ability of peptides to self-assemble into well-defined structures like nanofibers, nanotubes, and hydrogels is a key area of investigation. These materials have potential applications in tissue engineering, regenerative medicine, and as scaffolds for catalytic processes.
The challenge lies in programming the peptide sequence to control the self-assembly process and achieve the desired material properties. The lysine (B10760008) residue, once deprotected, offers a site for cross-linking or functionalization, allowing for the creation of more complex and stable materials. The phenylalanine residue can participate in π-stacking interactions, which can be a driving force for self-assembly. Understanding and controlling these molecular interactions is a fundamental challenge that, if overcome, could lead to a new generation of advanced, functional materials inspired by biology. mdpi.com
Q & A
Q. Basic Research Focus
| Technique | Parameters Measured | Conditions/Notes | References |
|---|---|---|---|
| NMR | Structural integrity, purity | 400 MHz, DMSO-d6, assign chiral centers | |
| HPLC | Purity, retention time | C18 column, 0.1% TFA gradient | |
| ESI-MS | Molecular weight, fragments | Positive ion mode, m/z accuracy |
Multi-technique validation minimizes ambiguity, especially when resolving overlapping signals in NMR or HPLC traces .
How can researchers design stability studies for this compound under varying conditions?
Advanced Research Focus
Stability studies should evaluate degradation kinetics under stressors:
- Temperature : 25°C (ambient) vs. 40°C (accelerated).
- pH : Buffer solutions (pH 2–9) to simulate physiological ranges.
- Oxidation : Exposure to HO (0.3% v/v).
Analytical methods like HPLC-MS track degradation products (e.g., deprotection of the Z group). Include kinetic modeling (first-order decay) and Arrhenius plots for shelf-life predictions .
What computational approaches predict the interaction of this compound with biological targets?
Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions between this compound and enzymes like trypsin or proteases. Parameterize the Z group’s electrostatic potential and steric effects. Validate predictions with experimental binding assays (e.g., SPR or ITC) .
How should contradictions in spectroscopic data for this compound be resolved?
Data Contradiction Analysis
Discrepancies in NMR or MS data may arise from residual solvents, stereochemical impurities, or degradation. Strategies include:
- Multi-technique cross-validation : Compare HPLC retention times with MS fragmentation patterns.
- Spiking experiments : Add pure reference standards to confirm peak identity.
- Dynamic light scattering (DLS) : Rule out aggregation in solution-phase studies .
What protocols ensure reproducibility in this compound synthesis across labs?
Advanced Research Focus
Document critical parameters:
- Coupling time : Optimize to 2–4 hours for complete reaction.
- Solvent purity : Use anhydrous DMF or DCM to prevent side reactions.
- Batch variability : Pre-test Fmoc-Phe-OH and Z-Lys-OH reagents via TLC.
Share raw data (NMR spectra, HPLC chromatograms) in supplementary materials to enable replication .
How can researchers quantify this compound in complex mixtures?
Methodological Guidance
Avoid protein-specific assays (e.g., Bradford ). Instead:
- UV-Vis : Measure absorbance at 260 nm (Z group’s benzyl chromophore).
- Amino acid analysis : Hydrolyze samples (6M HCl, 110°C, 24h) and quantify phenylalanine via HPLC .
What strategies identify degradation products of this compound?
Advanced Research Focus
Use LC-MS/MS to fragment degradation byproducts. For example:
- Z-group cleavage : Look for m/z shifts corresponding to lysine exposure.
- Oxidation products : Monitor +16 Da mass shifts (e.g., methionine sulfoxide analogs).
Correlate degradation pathways with environmental conditions (pH, light exposure) .
How does the Z-protecting group influence this compound’s solubility and reactivity?
Basic Research Focus
The hydrophobic Z group reduces aqueous solubility but enhances stability during solid-phase synthesis. Reactivity is modulated by steric hindrance at the ε-amine of lysine, requiring strong coupling agents (e.g., HATU) for efficient incorporation into peptides .
What are best practices for storing this compound to prevent degradation?
Q. Methodological Guidance
- Temperature : Store at –20°C in sealed, argon-flushed vials.
- Solvent : Lyophilize and reconstitute in anhydrous DMSO for long-term stability.
- Monitoring : Perform HPLC purity checks every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
